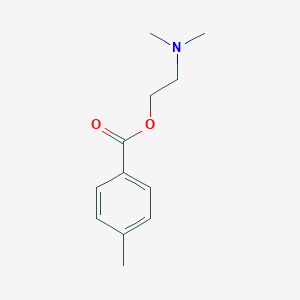
2-(Dimethylamino)ethyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 4-methylbenzoate is a chemical compound that is widely used in scientific research. It is a type of ester that has a dimethylamino group and a methyl group attached to a benzene ring. This compound is also known as DMEMB and has several applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of DMEMB is not well understood. However, it is believed that DMEMB acts as a modulator of neurotransmitter receptors such as the α-adrenergic receptor and the histamine receptor. DMEMB has been shown to increase the binding affinity of these receptors to their respective ligands, which results in an increase in their activity.
Biochemical and Physiological Effects:
DMEMB has several biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which results in an increase in the activity of the sympathetic nervous system. DMEMB has also been shown to have antihistaminic activity, which makes it useful in the treatment of allergies. Additionally, DMEMB has been shown to have anticholinergic activity, which makes it useful in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMEMB has several advantages as a reagent for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DMEMB has some limitations. It is a toxic compound and should be handled with care. It can also cause skin and eye irritation, so proper protective equipment should be worn when handling it.
Orientations Futures
There are several future directions for research on DMEMB. One area of research could focus on the development of new synthetic routes for DMEMB that are more efficient and environmentally friendly. Another area of research could focus on the development of new fluorescent probes that are based on DMEMB. Additionally, more research could be done on the mechanism of action of DMEMB to gain a better understanding of its pharmacological properties.
Méthodes De Synthèse
DMEMB can be synthesized by reacting 4-methylbenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of DMEMB along with the byproduct, sodium chloride. The reaction is shown below:
Applications De Recherche Scientifique
DMEMB is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of several bioactive molecules such as α-adrenergic receptor agonists, antihistamines, and anticholinergics. DMEMB is also used as a reagent for the synthesis of fluorescent probes that are used in biological imaging.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
RVJZNPYFKRKKDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCCN(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)





![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)
